5alpha-Androstan-16-one is synthesized primarily from natural steroid precursors, such as testosterone and dihydrotestosterone. It is an endogenous compound in humans and other mammals. The classification of this compound places it among the C19 steroids, characterized by a steroid structure with a total of 19 carbon atoms. Its structural formula is denoted as , indicating the presence of 30 hydrogen atoms and one oxygen atom.
The synthesis of 5alpha-Androstan-16-one can be achieved through various chemical methods, predominantly involving the modification of existing steroid frameworks.
The molecular structure of 5alpha-Androstan-16-one features a characteristic steroid nucleus consisting of four fused carbon rings.
CC(=O)[C@]1([C@H]2CC[C@H]1CC[C@]2(C)C)C(=O)C
5alpha-Androstan-16-one participates in several chemical reactions that are significant for its biological activity and potential therapeutic applications.
The mechanism of action for 5alpha-Androstan-16-one primarily involves its interaction with androgen receptors.
5alpha-Androstan-16-one has garnered interest in various scientific fields due to its biological properties.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: